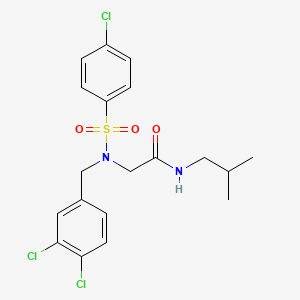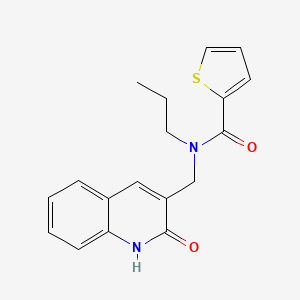![molecular formula C23H20N6O3 B7689820 1-{2-Nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine](/img/structure/B7689820.png)
1-{2-Nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-Nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine is a complex organic compound that features a unique combination of functional groups, including a nitro group, a pyridine ring, an oxadiazole ring, and a piperazine ring
Preparation Methods
The synthesis of 1-{2-Nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an acid catalyst.
Nitration of the phenyl ring:
Coupling reactions: The pyridine and piperazine rings are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-{2-Nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the functional groups present in the compound.
Scientific Research Applications
1-{2-Nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Chemical Biology: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{2-Nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
1-{2-Nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine can be compared with other compounds that contain similar functional groups, such as:
Nitroaromatic compounds: These compounds share the nitro group and aromatic ring, but may differ in their biological activity and chemical reactivity.
Pyridine derivatives: Compounds containing the pyridine ring can have diverse applications in medicinal chemistry and materials science.
Oxadiazole derivatives: These compounds are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combination of these functional groups, which can lead to unique chemical and biological properties.
Properties
IUPAC Name |
3-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-5-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c30-29(31)21-15-17(22-25-23(32-26-22)18-5-4-10-24-16-18)8-9-20(21)28-13-11-27(12-14-28)19-6-2-1-3-7-19/h1-10,15-16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDJUZSFDHXNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C4=NOC(=N4)C5=CN=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7689738.png)
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide](/img/structure/B7689739.png)

![2-Nitro-N-(propan-2-YL)-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]aniline](/img/structure/B7689750.png)

![4-{2-[3-(3-Ethyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide](/img/structure/B7689779.png)
![N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide](/img/structure/B7689790.png)
![2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(1,3-thiazol-2-YL)acetamide](/img/structure/B7689796.png)



![1-Methyl-4-{2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperazine](/img/structure/B7689823.png)

![8-bromo-N-(2,4-dimethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7689840.png)
